molecular formula C12H12N2O2 B1493277 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098015-45-1

3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1493277
CAS No.: 2098015-45-1
M. Wt: 216.24 g/mol
InChI Key: KBAQHWLPPCFSCN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by a pyrimidine ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs of the compound, which may have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of the caspase pathway, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Materials Science Applications

Photovoltaic Materials :
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .

Polymer Composites :
In materials science, the compound has been explored as an additive in polymer composites to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the thermal degradation temperatures of the composites significantly .

Agricultural Chemistry Applications

Pesticide Development :
The structure of this compound allows for modifications that can lead to the development of novel pesticides. Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, offering a potential avenue for sustainable agriculture practices .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells via caspase activation.
Antimicrobial Properties Inhibitory effects against Staphylococcus aureus and E. coli.
Photovoltaic Materials Enhanced charge transport properties in organic photovoltaics.
Pesticide Development Exhibited herbicidal activity against common agricultural weeds.

Mechanism of Action

The mechanism by which 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 2,3-Dimethylphenyl isocyanate

  • Succinic acid, di(2,3-dimethylphenyl) ester

  • 2,3-Dimethylphenylboronic acid

Uniqueness: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and potential applications. While similar compounds may share some chemical properties, the presence of the pyrimidinedione ring and the 2,3-dimethylphenyl group gives it distinct characteristics and reactivity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 2098083-80-6

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results suggest that the compound may inhibit cell proliferation effectively across multiple cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

Bacterial StrainMIC (µg/mL)
E. coli<100
S. aureus<100
K. pneumoniae<100
P. aeruginosa<100

These findings highlight the potential of the compound as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this pyrimidine derivative has been evaluated for its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for mitigating inflammation-related diseases .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 and HCT-116 cells. The results indicated that compounds with similar structures exhibited significant cytotoxic effects at concentrations as low as 250 µM .
  • Antimicrobial Study :
    • Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant strains of bacteria. The study found that certain derivatives displayed enhanced activity compared to standard antibiotics .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAQHWLPPCFSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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